1-(1-苯基-1H-四唑-5-基)哌嗪

描述

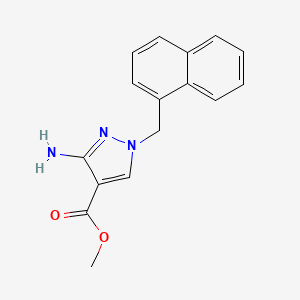

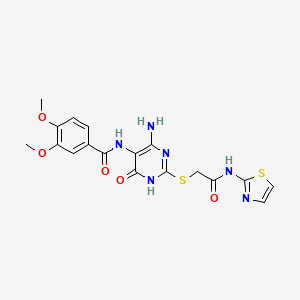

1-(1-Phenyl-1H-tetrazol-5-YL)piperazine is a chemical compound with the CAS Number: 198209-80-2 . It has a molecular weight of 230.27 .

Molecular Structure Analysis

The Inchi Code for 1-(1-Phenyl-1H-tetrazol-5-YL)piperazine is1S/C11H14N6/c1-2-4-10(5-3-1)17-11(13-14-15-17)16-8-6-12-7-9-16/h1-5,12H,6-9H2 . This code provides a standard way to encode the molecular structure using text . Physical And Chemical Properties Analysis

1-(1-Phenyl-1H-tetrazol-5-YL)piperazine has a density of 1.4±0.1 g/cm³, a boiling point of 419.0±55.0 °C at 760 mmHg, and a flash point of 207.2±31.5 °C . It has 6 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds . Its ACD/LogP is 0.45 .科学研究应用

Tetrazoles and Their Derivatives Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

Chemistry of Tetrazoles 1H-Tetrazole is a crystalline light yellow powder and odorless. Tetrazole shows a melting point temperature at 155–157°C. On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposure to shock, fire, and heat on friction . Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with a few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents . On heating or burning, it releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide . Tetrazole dissolves in water, acetonitrile, etc . Generally, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry .

Pharmaceutical Applications Tetrazoles and their derivatives have been used in the treatment of cardiovascular diseases , antihypertension , allergies , and reducing the symptoms of intermittent claudication . For example, pharmaceutically important tetrazoles including losartan, valsartan, pemirolast and cilostazol have been used for these treatments .

Energetic Materials Tetrazoles have excellent thermal stabilities and very high nitrogen content as well as very acceptable impact and friction sensitivities and were employed as precursors to nitrogen-rich energetic salts .

Pharmaceutical Applications Tetrazoles and their derivatives have been used in the treatment of cardiovascular diseases , antihypertension , allergies , and reducing the symptoms of intermittent claudication . For example, pharmaceutically important tetrazoles including losartan, valsartan, pemirolast and cilostazol have been used for these treatments .

Energetic Materials Tetrazoles have excellent thermal stabilities and very high nitrogen content as well as very acceptable impact and friction sensitivities and were employed as precursors to nitrogen-rich energetic salts .

属性

IUPAC Name |

1-(1-phenyltetrazol-5-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6/c1-2-4-10(5-3-1)17-11(13-14-15-17)16-8-6-12-7-9-16/h1-5,12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJXVAVZMPQAIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Phenyl-1H-tetrazol-5-YL)piperazine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2561387.png)

![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2561389.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-4-(thiophen-2-yl)thiazole-2-carboxamide](/img/structure/B2561391.png)

![Oxolan-3-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2561395.png)

![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate](/img/structure/B2561396.png)

![N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide](/img/structure/B2561404.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2561406.png)

![(3aR,8aS)-2-(4-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2561407.png)